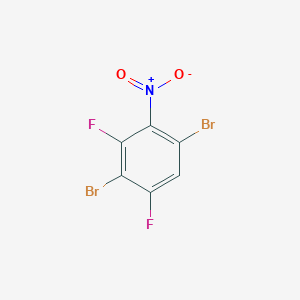

1,4-Dibromo-3,5-difluoro-2-nitrobenzene

描述

属性

IUPAC Name |

1,4-dibromo-3,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)4(8)5(10)6(2)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCHINDFKJSUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Bromination of Difluoronitrobenzene Derivatives

One common approach to preparing dibromo-difluoronitrobenzene derivatives involves the electrophilic aromatic substitution (EAS) bromination of a suitably substituted difluoronitrobenzene precursor. For example, starting from 3,5-difluoronitrobenzene, bromination at the 1,4-positions can be achieved under controlled conditions.

-

- Bromine (Br₂) as the brominating agent.

- Catalysts such as iron(III) bromide (FeBr₃) to facilitate electrophilic substitution.

- Solvents like acetic acid to dissolve reactants and moderate the reaction.

- Temperature control typically between 10–30 °C to avoid overbromination and side reactions.

-

- The nitro group is a strong electron-withdrawing, meta-directing substituent, which influences regioselectivity.

- Fluorine substituents are ortho/para directing but deactivating.

- The combined directing effects favor bromination at the 1,4-positions relative to the nitro group.

-

- This method generally provides moderate to good yields (approximately 60–75%) depending on reaction optimization.

- Purification is often done by recrystallization or chromatographic methods to ensure high purity.

This method is widely used in laboratory and industrial settings due to its straightforwardness and the availability of starting materials.

Multi-step Synthesis via Nitration and Bromination of Fluorinated Benzene Precursors

Another synthetic route involves a stepwise functionalization starting from fluorinated benzoic acids or fluoronitrobenzenes:

Step 1: Nitration of Fluorinated Benzene

- Starting from 2,5-difluorobenzoic acid or difluorobenzene derivatives.

- Mixed acid nitration (HNO₃/H₂SO₄) introduces the nitro group at the desired position.

- Temperature control is critical to avoid polysubstitution.

Step 2: Bromination

- Subsequent bromination is carried out using bromine or brominating reagents such as N-bromosuccinimide (NBS).

- The reaction temperature is maintained between 10–30 °C, preferably 15–20 °C.

- Solvents like acetic acid or sulfuric acid are used to dissolve the substrate and control the reaction environment.

- The molar ratio of brominating agent to substrate is optimized between 1.0–1.5:1, with 1.05–1.1:1 being preferred for selectivity.

Step 3: Workup and Purification

- The product is isolated by standard organic extraction and purification techniques.

- Total yields reported around 27% in some patent literature, though optimization can improve this.

Summary Table of Preparation Methods

| Method Number | Starting Material(s) | Key Reagents & Conditions | Yield Range | Notes |

|---|---|---|---|---|

| 1 | 3,5-Difluoronitrobenzene | Br₂, FeBr₃ catalyst, Acetic acid, 10–30 °C | 60–75% | Direct bromination via EAS |

| 2 | 2,5-Difluorobenzoic acid or analogues | Mixed acid nitration, then bromination (Br₂ or NBS), AcOH, 15–20 °C | ~27% (reported) | Multi-step nitration then bromination |

| 3 | Dichloronitrobenzene derivatives | KF, quaternary ammonium/phosphonium catalysts, 125–200 °C, no solvent or sulfolane | High yield (varies) | Halogen exchange to fluorinated intermediates |

Research Findings and Optimization Notes

Temperature Control: Maintaining low to moderate temperatures during bromination (10–30 °C) significantly improves selectivity and yield by minimizing side reactions and overbromination.

Choice of Brominating Agent: N-bromosuccinimide is preferred for its controlled release of bromine, leading to more selective bromination compared to elemental bromine.

Solvent Effects: Acetic acid is favored as a solvent for bromination due to its ability to dissolve substrates and moderate the electrophilicity of bromine species.

Catalyst Use: Iron(III) bromide catalyzes bromination by generating more reactive bromonium ions, improving reaction rates and regioselectivity.

Water Content in Fluoride Sources: For halogen exchange reactions, a controlled water content (0.2–2.5%) in potassium fluoride is crucial to maintain catalyst activity and reaction efficiency.

Reaction Time: Longer reaction times are often necessary for halogen exchange methods (up to 30 hours), whereas bromination reactions typically complete within hours under optimized conditions.

化学反应分析

Types of Reactions: 1,4-Dibromo-3,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce dinitro compounds.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1,4-dibromo-3,5-difluoro-2-aminobenzene.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.

Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: 1,4-Dibromo-3,5-difluoro-2,6-dinitrobenzene.

Reduction: 1,4-Dibromo-3,5-difluoro-2-aminobenzene.

Substitution: 1,4-Dibromo-3,5-difluoro-2-hydroxybenzene or 1,4-Dibromo-3,5-difluoro-2-methylbenzene.

科学研究应用

1,4-Dibromo-3,5-difluoro-2-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be employed in the study of biological systems, particularly in understanding the effects of halogenated aromatic compounds on biological processes.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 1,4-Dibromo-3,5-difluoro-2-nitrobenzene exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

相似化合物的比较

Key Findings :

- The nitro group in this compound increases its electrophilicity compared to non-nitro analogues like 1,4-Dibromo-2,3-difluorobenzene, making it more reactive in nucleophilic aromatic substitutions .

- Fluorine’s electronegativity and small size enhance the compound’s stability against hydrolysis but reduce solubility in non-polar solvents .

Key Findings :

- Bromine in marine alkaloids enhances bioactivity by increasing lipophilicity and membrane penetration . In contrast, the nitro group in this compound may introduce toxicity through reactive oxygen species (ROS) generation .

生物活性

1,4-Dibromo-3,5-difluoro-2-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure characterized by the presence of two bromine atoms, two fluorine atoms, and a nitro group attached to a benzene ring. This unique arrangement contributes to its reactivity and biological activity.

Key Physical Properties:

- Molecular Formula: C6H2Br2F2N

- Molecular Weight: 296.89 g/mol

- Log P (octanol-water partition coefficient): Indicates hydrophobicity and potential bioavailability.

Synthesis

The compound can be synthesized through various organic reactions. Common methods include:

- Electrophilic Aromatic Substitution: Utilizing bromine and fluorine sources under controlled conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using agents like tin(II) chloride in hydrochloric acid.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. For instance, studies indicate that it exhibits inhibitory effects on the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. Notably, it has been tested against human lung carcinoma (A549) and breast cancer (MCF-7) cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Carcinoma) | 15 |

| MCF-7 (Breast Cancer) | 20 |

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro group can undergo reduction to form nitroso species that may modify proteins and nucleic acids, leading to cellular stress and apoptosis.

Enzymatic Inhibition

Research indicates that this compound may inhibit key enzymes involved in cellular metabolism. For example:

- CYP450 Enzymes: It has been reported to act as an inhibitor of CYP2D6 and CYP3A4, which are crucial for drug metabolism.

Case Studies

- Antitumor Activity: A study published in the Journal of Medicinal Chemistry highlighted the antitumor potential of halogenated nitrobenzenes. This compound was identified as a lead compound in developing new anticancer therapies due to its selective toxicity towards tumor cells while sparing normal cells.

- Environmental Impact: Investigations into the environmental persistence of halogenated compounds have shown that this compound can bioaccumulate in aquatic organisms, raising concerns about its ecological effects.

常见问题

Basic: What are the recommended spectroscopic techniques for confirming the structure of 1,4-Dibromo-3,5-difluoro-2-nitrobenzene?

Methodological Answer:

- 19F/1H NMR : Fluorine and proton environments can resolve substituent positions. For example, the deshielding effect of nitro and bromine groups splits signals predictably .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 307.89 (calculated for C₆H₂Br₂F₂NO₂) and isotopic patterns characteristic of bromine (1:1 ratio for Br²⁷/⁷⁹) .

- IR Spectroscopy : The nitro group (NO₂) shows strong asymmetric/symmetric stretching bands near 1520 cm⁻¹ and 1350 cm⁻¹ .

- X-ray Crystallography : Resolves steric effects of bromine and fluorine substituents (if crystalline samples are obtainable) .

Basic: How to safely handle this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a cool, dry place away from oxidizers and reducing agents. Store in amber glass under inert gas (e.g., N₂) to prevent decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: What synthetic strategies enable regioselective synthesis of this compound?

Methodological Answer:

- Stepwise Halogenation :

- Nitration Timing : Nitrate early to direct bromine/fluorine placement, as nitro groups dominate regiochemistry .

- Validation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm regiochemistry with NOE NMR .

Advanced: How to resolve contradictions in reported spectral data for halogenated nitroaromatics?

Methodological Answer:

- Cross-Validation : Compare NMR/IR/MS data with NIST Standard Reference Data (e.g., NIST Chemistry WebBook entries for analogous compounds) .

- Purity Checks : Use HPLC (C18 column, acetonitrile/water) to detect impurities affecting spectral clarity .

- Computational Aids : Simulate spectra using tools like Gaussian (DFT calculations for NMR shifts) or PubChem’s predicted properties .

Advanced: What mechanistic insights explain electrophilic substitution in this compound?

Methodological Answer:

- Directing Effects :

- Reactivity in Nitration : Nitration at position 2 is stabilized by electron-withdrawing effects of adjacent halogens, lowering activation energy .

- Kinetic vs. Thermodynamic Control : High-temperature reactions favor thermodynamically stable products (e.g., para-bromination) .

Advanced: How can computational tools predict reaction pathways for functionalizing this compound?

Methodological Answer:

- Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify feasible precursors (e.g., dibromobenzene derivatives) .

- DFT Modeling : Calculate transition states for halogenation steps (e.g., Gibbs free energy barriers for bromine substitution) .

- Machine Learning : Train models on PubChem data to predict regioselectivity in nitration/halogenation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。